1-Methylene-indan-4-ol
Description
1-Methylene-indan-4-ol (CAS: 40596-69-8) is a bicyclic organic compound featuring an indan backbone with a hydroxyl group at position 4 and a methylene group at position 1. It is notably listed as a synonym for Methoprene (isopropyl ester of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate), a widely used insect growth regulator . The methylene group in its structure enhances rigidity and may influence its bioactivity by modulating lipophilicity and metabolic stability.
Properties
CAS No. |
612823-74-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methylidene-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C10H10O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,11H,1,5-6H2 |
InChI Key |
FAGDVDBRSVITPP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=C1C=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methylindan-4-ol (CAS: 20294-29-5)
- Structure : Contains a methyl group at position 1 and a hydroxyl at position 4 of the indan ring.
- Applications : Primarily a chemical intermediate; listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
- Safety: No specific hazard data available, but regulatory compliance is noted .
(S)-4-Trifluoromethyl-indan-1-ol
1H-Indol-4-ol (CAS: 2380-94-1)
- Structure : Indol ring with a hydroxyl group at position 3.
- Applications : Used as a reference standard in pharmaceutical impurity profiling .
- Safety : Requires standard laboratory handling protocols .
Functional Analogues in Agrochemicals and Pharmaceuticals
Methoprene (CAS: 40596-69-8)
- Structure: Includes the 1-methylene-indan-4-ol moiety as part of a larger esterified dienoic acid chain.
- Applications : Broad-spectrum insect growth regulator; disrupts insect metamorphosis by mimicking juvenile hormone .
- Safety : Classified as low toxicity to mammals but highly effective against arthropods.
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol
- Structure: Indol derivative with an aminopropenyl side chain and hydroxyl group.
- Applications: Versatile reagent in organic synthesis and drug discovery due to its reactive amino and hydroxyl groups .
- Safety : Requires PPE and ventilated storage to maintain stability .
Comparative Data Table
*As a component of Methoprene.
Key Findings and Insights
- Structural Impact : The methylene group in this compound contributes to conformational rigidity, distinguishing it from 1-Methylindan-4-ol, where the methyl group offers less steric hindrance .
- Bioactivity : Methoprene’s efficacy as an insect regulator is linked to its esterified structure, leveraging the hydroxyl and methylene groups for target binding .
- Safety Trends: Indan derivatives generally exhibit low acute toxicity, whereas indol-based compounds (e.g., 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol) require stricter handling due to reactive functional groups .
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